molecular formula C11H17NO8 B162586 3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid CAS No. 24967-27-9

3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid

Cat. No.: B162586
CAS No.: 24967-27-9
M. Wt: 291.25 g/mol
InChI Key: JINJZWSZQKHCIP-UHFFFAOYSA-N
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Description

2-Deoxy-2,3-didehydro-N-acetylneuraminic acid, commonly known as DANA, is a sialidase inhibitor. It was the first compound identified to inhibit the activity of sialidase enzymes, which are crucial for the proliferation of influenza viruses. DANA is derived from sialic acid and plays a significant role in antiviral research, particularly in the development of treatments for influenza.

Properties

IUPAC Name

3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO8/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINJZWSZQKHCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24967-27-9
Record name N-acetyl-2,3-didehydro-2-deoxyneuraminic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

DANA is synthesized through the dehydration of the C2 hydroxyl group of sialic acid. The process involves the removal of a water molecule from the sialic acid structure, resulting in the formation of DANA. The replacement of the hydroxyl group at the C4 position with an amino group significantly increases the binding affinity of the compound, leading to the creation of 4-amino-DANA, a more potent inhibitor .

Industrial Production Methods

Industrial production of DANA involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated liquid handlers for precise addition of reagents and control of reaction conditions. The synthesized compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

DANA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving DANA include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include various DANA derivatives with enhanced binding affinities and inhibitory activities.

Scientific Research Applications

DANA has a wide range of scientific research applications, including:

Mechanism of Action

DANA exerts its effects by inhibiting the activity of sialidase enzymes. These enzymes are responsible for cleaving sialic acid residues from glycoproteins and glycolipids, a crucial step in the release of viral particles from infected cells. By inhibiting sialidase, DANA prevents the spread of the virus to new cells, thereby limiting the infection .

Comparison with Similar Compounds

Similar Compounds

    Zanamivir: Another sialidase inhibitor used as an antiviral drug.

    Oseltamivir: A widely used antiviral drug that inhibits sialidase activity.

    Peramivir: A sialidase inhibitor used for treating influenza.

Uniqueness of DANA

DANA is unique due to its pan-selective inhibition of all human neuraminidase isoenzymes, making it a versatile compound for studying sialidase inhibition. Its structure allows for various modifications, leading to the development of more potent derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid
Reactant of Route 2
3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid

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